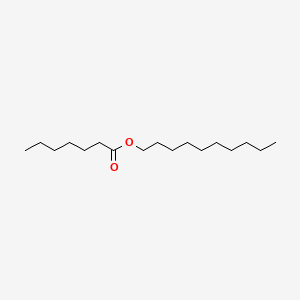![molecular formula C28H29O5P B1622891 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;[methyl(phenoxy)phosphoryl]oxybenzene CAS No. 68664-06-2](/img/structure/B1622891.png)
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;[methyl(phenoxy)phosphoryl]oxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with diphenyl methylphosphonate is a complex polymeric compound. It is known for its unique structural properties and is widely used in various industrial applications. The compound is formed by the polymerization of phenol, 4,4’-(1-methylethylidene)bis- with diphenyl methylphosphonate, resulting in a polymer with significant thermal stability and flame retardant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenol, 4,4’-(1-methylethylidene)bis-, polymer with diphenyl methylphosphonate typically involves a polycondensation reaction. This reaction occurs between phenol, 4,4’-(1-methylethylidene)bis- and diphenyl methylphosphonate under controlled conditions. The reaction is usually catalyzed by an acid or base catalyst and conducted at elevated temperatures to facilitate the polymerization process.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then maintained under these conditions for a specific period to ensure complete polymerization. The resulting polymer is then purified and processed into the desired form for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with diphenyl methylphosphonate undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The polymer can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenolic derivatives, while substitution reactions can introduce new functional groups into the polymer structure.
Wissenschaftliche Forschungsanwendungen
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with diphenyl methylphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a flame retardant additive in various polymeric materials.
Biology: The polymer’s biocompatibility makes it suitable for certain biomedical applications.
Medicine: It is explored for use in drug delivery systems due to its stability and compatibility with various drugs.
Industry: The polymer is widely used in the production of flame-retardant materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which phenol, 4,4’-(1-methylethylidene)bis-, polymer with diphenyl methylphosphonate exerts its effects is primarily through its thermal stability and flame retardant properties. The polymer acts by forming a protective char layer on the surface of the material, which prevents the spread of flames. This char layer acts as a barrier, reducing heat transfer and slowing down the combustion process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4,4’-(1-methylethylidene)bis-:
Diphenyl methylphosphonate: This compound is used in the synthesis of various flame retardant materials.
Uniqueness
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with diphenyl methylphosphonate is unique due to its combined properties of thermal stability and flame retardancy. Unlike other similar compounds, this polymer offers a balanced combination of these properties, making it highly effective in applications requiring both.
Eigenschaften
CAS-Nummer |
68664-06-2 |
|---|---|
Molekularformel |
C28H29O5P |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;[methyl(phenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C15H16O2.C13H13O3P/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-17(14,15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h3-10,16-17H,1-2H3;2-11H,1H3 |
InChI-Schlüssel |
BGOVZUITOWENCB-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















